molecular formula C17H17ClN2O2S B2554130 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide CAS No. 1171756-93-6

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide

Cat. No.: B2554130
CAS No.: 1171756-93-6
M. Wt: 348.85
InChI Key: XVTKWKLQIYPMEW-UHFFFAOYSA-N
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Description

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a cyclopentane ring, and a chlorophenyl group

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiophenes, substituted cyclopentanes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiophene-3-carboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are crucial for activity and performance .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-12-5-3-11(4-6-12)17(8-1-2-9-17)16(22)20-15-13(14(19)21)7-10-23-15/h3-7,10H,1-2,8-9H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTKWKLQIYPMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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